molecular formula C8H20N2O8S3 B5059627 1,1-Dioxothiolan-3-amine;sulfuric acid

1,1-Dioxothiolan-3-amine;sulfuric acid

Cat. No.: B5059627
M. Wt: 368.5 g/mol
InChI Key: OEFUMRQRBSKYDL-UHFFFAOYSA-N
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Description

1,1-Dioxothiolan-3-amine; sulfuric acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound consists of a thiolane ring with two oxygen atoms double-bonded to a sulfur atom, and an amine group attached to the third carbon. The addition of sulfuric acid further modifies its chemical behavior, making it a versatile compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dioxothiolan-3-amine typically involves the reaction of 3-aminothiolane with sulfuric acid. The process can be optimized by using different solvents and reaction conditions. For instance, the reaction can be carried out in ethanol or a mixture of ethanol and dimethylformamide (DMF) to achieve better yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and high yield. The choice of solvents and catalysts is crucial to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxothiolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it into thiol derivatives.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products

The major products formed from these reactions include sulfonic acids, thiol derivatives, and substituted amines, depending on the type of reaction and reagents used.

Scientific Research Applications

1,1-Dioxothiolan-3-amine; sulfuric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Dioxothiolan-3-amine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the amine group and the electron-withdrawing effects of the sulfonyl group. The pathways involved may include nucleophilic substitution and addition reactions, leading to the formation of stable products .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

1,1-Dioxothiolan-3-amine stands out due to its unique combination of a thiolane ring with an amine group and the presence of sulfuric acid. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry.

Properties

IUPAC Name

1,1-dioxothiolan-3-amine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9NO2S.H2O4S/c2*5-4-1-2-8(6,7)3-4;1-5(2,3)4/h2*4H,1-3,5H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFUMRQRBSKYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N.C1CS(=O)(=O)CC1N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O8S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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